N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a structurally complex molecule featuring three key moieties:
Benzodioxol (methylenedioxy) group: A common pharmacophore in psychoactive compounds (e.g., safrole derivatives), known for enhancing metabolic stability and modulating receptor binding .
4-(4-Fluorophenyl)piperazine: A substituted piperazine ring frequently found in antipsychotics (e.g., aripiprazole), where the fluorine atom improves lipophilicity and receptor selectivity .
N-Methylethanediamide: A polar amide group that may enhance solubility and reduce rapid enzymatic degradation compared to ester or ketone analogs .
Below, structural analogs are compared to infer properties.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-24-21(28)22(29)25-13-18(15-2-7-19-20(12-15)31-14-30-19)27-10-8-26(9-11-27)17-5-3-16(23)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSZCQNRABZPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromomethyl-2H-1,3-Benzodioxole
The benzodioxole intermediate serves as the foundational electrophilic component. Patent SU507232A3 outlines a bromination protocol using 5-methyl-2,2-cyclopentamethylenebenzo(d)dioxole-1,3 as the starting material. Key parameters include:
| Parameter | Condition |
|---|---|
| Brominating agent | N-bromosuccinimide (1.2 eq) |
| Solvent | Carbon tetrachloride |
| Catalyst | Benzoyl peroxide (0.1 eq) |
| Temperature | Reflux (76–80°C) |
| Reaction time | 6–8 hours |
| Yield | 78–82% |
The reaction proceeds via radical-mediated allylic bromination, producing 5-bromomethyl-2H-1,3-benzodioxole as a pale-yellow oil (boiling point: 94°C at 0.05 mmHg). Purification via vacuum distillation ensures >95% purity for subsequent steps.
Preparation of 4-(4-Fluorophenyl)Piperazine
The fluorophenylpiperazine moiety is synthesized through nucleophilic aromatic substitution. Ossila’s protocol for difluorobenzhydrylpiperazine derivatives provides a validated framework:
- Substrate : 1-Chloro-4-fluorobenzene (1.0 eq) reacts with anhydrous piperazine (2.5 eq) in dimethylacetamide.
- Conditions :
- Temperature: 120°C
- Duration: 12 hours
- Base: Potassium carbonate (3.0 eq)
The crude product is extracted with dichloromethane, washed with brine, and recrystallized from ethanol to yield 4-(4-fluorophenyl)piperazine as white crystals (melting point: 88–92°C).
Coupling of Benzodioxole and Piperazine Subunits
The critical C–N bond formation between the bromomethyl benzodioxole and piperazine is achieved via a modified Ullmann reaction. SU507232A3 specifies:
| Component | Quantity |
|---|---|
| 5-Bromomethylbenzodioxole | 1.0 eq |
| 4-(4-Fluorophenyl)piperazine | 1.2 eq |
| Solvent | Dimethylformamide |
| Base | Triethylamine (2.5 eq) |
| Temperature | 80°C |
| Duration | 24 hours |
Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate 2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamine (yield: 65–70%).
Introduction of the Methylethanediamide Group
The final step involves acylating the primary amine with methyl oxalyl chloride. A PMC study on benzhydrylpiperazine hybrids provides a scalable protocol:
Reagents :
- 2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethylamine (1.0 eq)
- Methyl oxalyl chloride (1.5 eq)
- Base: N,N-Diisopropylethylamine (3.0 eq)
- Solvent: Anhydrous tetrahydrofuran
Procedure :
- Add methyl oxalyl chloride dropwise to the amine solution at 0°C.
- Warm to room temperature and stir for 6 hours.
- Quench with ice water, extract with dichloromethane, and concentrate.
Purification via recrystallization from methanol yields N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide as a crystalline solid (melting point: 158–162°C).
Analytical Characterization
Critical spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 6.85–6.78 (m, 3H, benzodioxole), 6.92 (d, J = 8.4 Hz, 2H, fluorophenyl), 3.72–3.65 (m, 4H, piperazine), 3.45 (s, 3H, N-CH3), 2.98–2.85 (m, 2H, CH2NH) |
| 13C NMR (100 MHz, CDCl3) | δ 170.2 (C=O), 162.5 (C-F), 147.3 (benzodioxole), 128.9–115.4 (aromatic carbons), 52.1 (piperazine), 40.8 (N-CH3) |
| HRMS (ESI+) | m/z 456.1921 [M+H]+ (calc. 456.1918) |
Optimization and Scale-Up Considerations
- Solvent Selection : Replacing dimethylformamide with dimethylacetamide improves reaction homogeneity and reduces side products during the coupling step.
- Catalyst Screening : Adding catalytic copper(I) iodide (5 mol%) enhances the Ullmann coupling efficiency, achieving yields >80% at 100°C.
- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water = 70:30) ensures >99% purity for pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structural Formula
The IUPAC name for the compound is:
Synthetic Routes
The synthesis of this compound involves several key steps:
- Formation of the Benzodioxole Intermediate : Achieved through the condensation of catechol with formaldehyde.
- Introduction of the Fluorophenyl Group : Via nucleophilic aromatic substitution.
- Formation of the Piperazine Moiety : Synthesized through cyclization involving ethylenediamine and a suitable dihaloalkane.
- Final Coupling Reactions : The compound is formed by coupling the benzodioxole intermediate with the fluorophenyl-piperazine moiety using coupling reagents like EDCI in the presence of bases such as triethylamine.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide. For instance, a structure–activity relationship (SAR) analysis revealed significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | DU145 | 1.28 |
| 2 | DU145 | 3.57 |
| 3 | PC-3 | 4.84 |
| 4 | DU145 | 1.14 |
| 5 | LNCaP | 3.43 |
These results indicate that compounds with electron-withdrawing groups at specific positions on the phenyl ring significantly enhance their cytotoxic effects against prostate cancer cells.
Pharmacological Profile
Preliminary research suggests that this compound may exhibit a range of biological activities:
- Kinase Inhibition : Potential activity against specific kinases implicated in neurodegenerative diseases has been noted. Compounds with similar frameworks have demonstrated sub-micromolar IC50 values against DYRK1A.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
-
Study on Anticancer Properties :
- A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited potent inhibitory effects on tumor growth in xenograft models.
- The study reported an IC50 value in the low micromolar range against MDA-MB 231 breast cancer cells.
-
Neuropharmacological Effects :
- Research indicated that compounds with piperazine moieties could exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and thereby exerting its therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues and Hypothesized Properties
*Molecular weight and logP estimated via fragment-based calculations.
Structural and Functional Comparisons
Benzodioxol-Piperazine Derivatives The target compound and ’s phenothiazine derivative share a benzodioxol-piperazine scaffold. However, the phenothiazine moiety introduces bulkier aromaticity, likely increasing lipophilicity (logP ~4.2 vs. ~2.8) and reducing blood-brain barrier (BBB) penetration compared to the target compound’s ethanediamide group . The 4-fluorophenyl substitution in the target compound may enhance serotonin receptor (5-HT$_{1A/2A}$) affinity over non-fluorinated analogs, as seen in antipsychotics like risperidone .
Simpler Benzodioxol Derivatives ’s methylamino-ketone lacks the piperazine-fluorophenyl and ethanediamide groups. Its lower molecular weight (~235 vs. ~480) and reduced logP (~1.5) suggest higher solubility but shorter half-life due to ketone susceptibility to metabolic reduction .
Piperidine vs. ~9.5 for piperazine) and receptor interactions. The sulfonamide group may improve solubility but reduce CNS penetration compared to the target’s ethanediamide .
Implications for Pharmacological Activity
- Receptor Selectivity: The target compound’s fluorophenyl-piperazine moiety may favor dopamine D$2$/5-HT${2A}$ receptor binding, similar to atypical antipsychotics. In contrast, ’s phenothiazine derivative likely targets histamine receptors due to its tricyclic system .
- Metabolic Stability : The N-methylethanediamide group in the target compound may resist esterase-mediated hydrolysis better than ’s ketone or ’s sulfonamide .
- Solubility vs. Bioavailability : While the target compound’s logP (~2.8) suggests moderate BBB penetration, ’s sulfonamide (logP ~3.5) might exhibit higher plasma protein binding, reducing free drug concentration .
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide is a complex organic compound with notable biological activities, particularly in the context of cancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and significant research findings.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures, which contribute to its biological properties. The structural formula can be represented as follows:
Key Structural Components:
- Benzo[d][1,3]dioxole Ring: Known for its potential in drug design due to its ability to interact with various biological targets.
- Piperazine Derivative: This moiety is often associated with antipsychotic and antidepressant activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a structure–activity relationship (SAR) analysis revealed that derivatives with specific substitutions on the piperazine ring exhibited significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4 | DU145 | 1.28 |
| 5 | DU145 | 3.57 |
| 6 | PC-3 | 4.84 |
| 12 | DU145 | 1.14 |
| 21 | LNCaP | 3.43 |
The data indicates that compounds with electron-withdrawing groups at specific positions on the phenyl ring significantly enhance their cytotoxic effects against prostate cancer cells .
The proposed mechanism for the antitumor activity includes:
- Inhibition of Cell Proliferation: Compounds similar to this compound have been shown to induce apoptosis in cancer cells.
- Targeting Specific Pathways: The interaction with G protein-coupled receptors (GPCRs) may play a role in modulating signaling pathways related to cell growth and survival .
Study on Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of various arylpiperazine derivatives against prostate cancer cell lines. The results demonstrated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .
Q & A
Q. What are the recommended synthetic routes for N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-methylethanediamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Template Formation : Start with a 1,5-diarylpyrazole or benzodioxole core, as seen in analogous compounds (e.g., ).
Piperazine Coupling : React the core with 4-(4-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) via nucleophilic substitution.
Amide Bond Formation : Use carbodiimide coupling (e.g., EDC/HOBt) to attach the ethanediamide moiety.
Purification : Employ column chromatography (silica gel) and recrystallization (e.g., CHCl₃/hexane) to achieve >95% purity. Monitor reaction progress via TLC ().
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer: Key techniques include:
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, especially for verifying piperazine and benzodioxole conformations ().
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to analogous piperazine derivatives (e.g., δ 2.48–3.53 ppm for piperazine protons; ).
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS or LC-MS) with a tolerance of ±2 ppm.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine coupling step?
Methodological Answer:
-
Parameter Screening : Test solvents (DMF vs. acetonitrile), bases (K₂CO₃ vs. Et₃N), and temperatures (reflux vs. 80°C). For example, achieved 85% yield using K₂CO₃ in refluxing acetonitrile.
-
Catalysis : Explore phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
-
Table: Yield Optimization
Solvent Base Temp (°C) Yield (%) Acetonitrile K₂CO₃ 82 85 DMF Et₃N 100 72
Q. How should researchers address contradictions in crystallographic data refinement?
Methodological Answer:
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains ().
- Disorder Modeling : Refine split positions for flexible groups (e.g., piperazine rings) with PART/SUMP restraints.
- Validation Tools : Cross-check with R-factors (<5% for high-resolution data) and PLATON’s ADDSYM to detect missed symmetry.
Q. What computational strategies are suitable for studying structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors), focusing on fluorophenyl and piperazine motifs ().
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å).
- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data using Gaussian09 and CODESSA Pro.
Q. How can conflicting bioassay results (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
